molecular formula C20H21ClN2O4 B11053706 1-[5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11053706
M. Wt: 388.8 g/mol
InChI Key: YCASXFNYWCGUHU-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone is a synthetic organic compound that belongs to the class of pyrazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone typically involves the reaction of chalcones with hydrazine hydrate. The process can be summarized as follows:

    Preparation of Chalcones: The chalcones are prepared by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting chalcones are then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring, yielding the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions include various substituted pyrazoline derivatives, alcohols, and nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated potential antiviral, anticancer, and anti-inflammatory properties.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: The compound can influence signaling pathways, such as those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(But-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Known for its inhibitory activity against monoamine oxidase.

    1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Exhibits similar biological activities and is used in medicinal chemistry research.

Uniqueness

1-[5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone stands out due to its unique combination of a chlorophenyl and trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C20H21ClN2O4/c1-12(24)23-17(13-5-7-15(21)8-6-13)11-16(22-23)14-9-18(25-2)20(27-4)19(10-14)26-3/h5-10,17H,11H2,1-4H3

InChI Key

YCASXFNYWCGUHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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